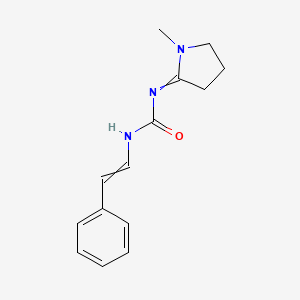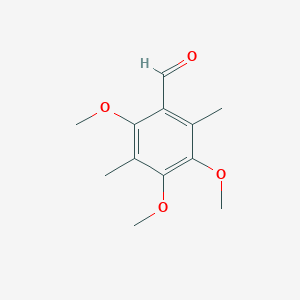
Benzaldehyde, 2,4,5-trimethoxy-3,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 2,4,5-trimethoxy-3,6-dimethyl- is an organic compound with the molecular formula C12H16O4. It is a derivative of benzaldehyde, characterized by the presence of three methoxy groups and two methyl groups attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Benzaldehyde, 2,4,5-trimethoxy-3,6-dimethyl- can be synthesized through the methylation of benzaldehyde derivatives. One common method involves the use of dimethyl sulfate as a methylating agent in the presence of a base such as sodium hydroxide.
Industrial Production: On an industrial scale, the compound can be synthesized from p-cresol through aromatic substitution with bromine, followed by nucleophilic substitution with sodium methoxide.
Types of Reactions:
Oxidation: Benzaldehyde, 2,4,5-trimethoxy-3,6-dimethyl- can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in electrophilic aromatic substitution reactions, where the methoxy and methyl groups direct incoming electrophiles to specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
Benzaldehyde, 2,4,5-trimethoxy-3,6-dimethyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzaldehyde, 2,4,5-trimethoxy-3,6-dimethyl- involves its interaction with specific molecular targets and pathways. The methoxy groups enhance its reactivity, allowing it to participate in various chemical reactions. In biological systems, it may interact with enzymes and receptors, leading to its observed antimicrobial and antifungal effects .
Comparison with Similar Compounds
3,4,5-Trimethoxybenzaldehyde: This compound is similar in structure but lacks the additional methyl groups.
2,4,6-Trimethoxybenzaldehyde: Another similar compound with methoxy groups at different positions.
Uniqueness: Benzaldehyde, 2,4,5-trimethoxy-3,6-dimethyl- is unique due to the specific arrangement of its methoxy and methyl groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and applications that are not possible with other similar compounds.
Properties
CAS No. |
92421-47-1 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2,4,5-trimethoxy-3,6-dimethylbenzaldehyde |
InChI |
InChI=1S/C12H16O4/c1-7-9(6-13)10(14-3)8(2)12(16-5)11(7)15-4/h6H,1-5H3 |
InChI Key |
CKQVIVNVLKSGMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)OC)C)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine](/img/structure/B14367226.png)
![4,4'-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine)](/img/structure/B14367237.png)
![9-Hydrazinylidene-9H-indeno[2,1-b]pyridine](/img/structure/B14367241.png)
![Benzene;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B14367243.png)
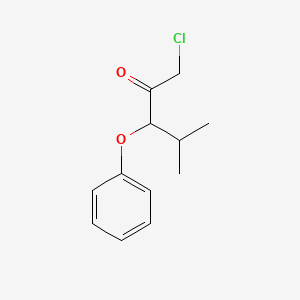

![Benzamide, 2-[2-(ethylamino)-2-oxoethoxy]-](/img/structure/B14367251.png)
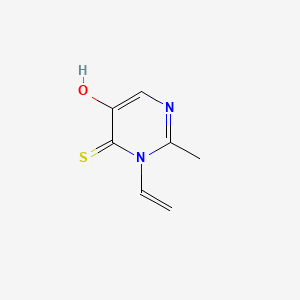
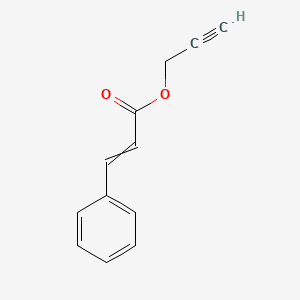
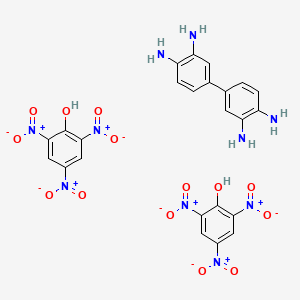
![3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14367276.png)
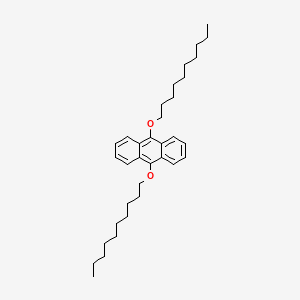
![2-[(8,8-Diethoxyoctyl)oxy]oxane](/img/structure/B14367281.png)
